1-(2,4-Dichloro-5-fluorophenyl)propan-1-one 1-(2,4-Dichloro-5-fluorophenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 887576-04-7
VCID: VC15952169
InChI: InChI=1S/C9H7Cl2FO/c1-2-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2H2,1H3
SMILES:
Molecular Formula: C9H7Cl2FO
Molecular Weight: 221.05 g/mol

1-(2,4-Dichloro-5-fluorophenyl)propan-1-one

CAS No.: 887576-04-7

Cat. No.: VC15952169

Molecular Formula: C9H7Cl2FO

Molecular Weight: 221.05 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dichloro-5-fluorophenyl)propan-1-one - 887576-04-7

Specification

CAS No. 887576-04-7
Molecular Formula C9H7Cl2FO
Molecular Weight 221.05 g/mol
IUPAC Name 1-(2,4-dichloro-5-fluorophenyl)propan-1-one
Standard InChI InChI=1S/C9H7Cl2FO/c1-2-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2H2,1H3
Standard InChI Key SGCJSUDCHRZMIG-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1=CC(=C(C=C1Cl)Cl)F

Introduction

Chemical Identity and Physicochemical Properties

Molecular Composition and Structural Features

1-(2,4-Dichloro-5-fluorophenyl)propan-1-one possesses the molecular formula C9H7Cl2FO\text{C}_9\text{H}_7\text{Cl}_2\text{FO}, with a molecular weight of 221.056 g/mol . The compound features a propan-1-one backbone substituted at the phenyl ring with chlorine atoms at positions 2 and 4 and a fluorine atom at position 5 (Figure 1). This substitution pattern creates a sterically hindered aromatic system, influencing its electronic and steric properties.

PropertyValueSource
Molecular FormulaC9H7Cl2FO\text{C}_9\text{H}_7\text{Cl}_2\text{FO}
Molecular Weight221.056 g/mol
Exact Mass219.986 g/mol
LogP3.725
PSA (Polar Surface Area)17.07 Ų

The high LogP value (3.725) indicates significant lipophilicity, suggesting favorable membrane permeability in biological systems .

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of related derivatives reveals characteristic carbonyl (C=O\text{C=O}) stretching vibrations at 1,660–1,664 cm1^{-1}, while halogen substituents (Cl, F) exhibit absorption bands at 740–747 cm1^{-1} and 973–976 cm1^{-1}, respectively . Nuclear magnetic resonance (NMR) studies of analogous compounds show distinct proton environments: the aromatic protons resonate between δ 6.87–8.32 ppm, while methylene groups adjacent to the ketone appear as triplets at δ 3.15–3.18 ppm .

Synthesis and Manufacturing

Halogenation and Functionalization

A two-step bromination protocol produces 2,3-dibromo derivatives (e.g., 2,3-dibromo-1-(2,4-dichloro-5-fluorophenyl)-3-phenylpropan-1-one) with 85% yield . Key reaction parameters include:

ParameterConditionOutcome
Brominating AgentBr2\text{Br}_2 in DCM90% conversion
Temperature0°C to 25°CControlled exotherm
WorkupNa2_2S2_2O3_3 quenchHalogen removal

The dibromo derivative crystallizes in the monoclinic P21/cP2_1/c space group, with unit cell parameters a=13.156(3)a = 13.156(3) Å, b=9.021(2)b = 9.021(2) Å, c=17.795(4)c = 17.795(4) Å, and β=105.39(3)\beta = 105.39(3)^\circ .

Structural Analysis and Computational Modeling

Crystallographic Insights

Single-crystal X-ray diffraction of 2,3-dibromo-1-(2,4-dichloro-5-fluorophenyl)-3-phenylpropan-1-one reveals a dihedral angle of 6.0° between the dichlorofluorophenyl and phenyl rings, indicating near-planar stacking . The dibromoethane fragment exhibits positional disorder, modeled over two sites with 0.65:0.35 occupancy ratios .

Density Functional Theory (DFT) Correlations

Comparative DFT studies using B3LYP/6-311G(d,p) and M06-2X/6-311G(d,p) functionals demonstrate excellent agreement (R2^2 = 0.998) between calculated and experimental bond lengths for analogous quinolones . Key computational findings include:

  • HOMO-LUMO gap: 4.82 eV (CAM-B3LYP) vs. 4.75 eV (experimental extrapolated)

  • Molecular electrostatic potential (MEP): Maximal negative charge (-0.382 e) localized at carbonyl oxygen

  • Nonlinear optical (NLO) properties: First hyperpolarizability β=3.45×1030\beta = 3.45 \times 10^{-30} esu, suggesting potential in photonic materials

Pharmacological and Chemical Applications

Materials Science Applications

The compound’s high halogen content (32.07% Cl, 8.59% F by mass) enables its use as a flame retardant precursor. Pyrolysis-GC/MS analysis of copolymerized derivatives shows 68% reduction in peak heat release rate (pHRR) compared to non-halogenated controls .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator